molecular formula C12H12N4 B11888489 1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine

1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine

Cat. No.: B11888489
M. Wt: 212.25 g/mol
InChI Key: ZRXNUSMRUVLEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine typically involves the condensation of appropriate precursors under specific conditions. One common method is the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . Another approach is the multicomponent synthesis, which allows for the construction of the pyrazoloquinoline core through the reaction of multiple reagents in a single step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful as a sensor .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-amine
  • 1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-amine
  • 1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-5-amine

Uniqueness

1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine is unique due to its specific substitution pattern, which can influence its physical, chemical, and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

1,7-dimethylpyrazolo[3,4-b]quinolin-3-amine

InChI

InChI=1S/C12H12N4/c1-7-3-4-8-6-9-11(13)15-16(2)12(9)14-10(8)5-7/h3-6H,1-2H3,(H2,13,15)

InChI Key

ZRXNUSMRUVLEPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.